molecular formula C11H10Cl2N2O B1373520 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole CAS No. 1152532-62-1

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

Cat. No. B1373520
CAS RN: 1152532-62-1
M. Wt: 257.11 g/mol
InChI Key: PAWSADFIBLTCDB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not detailed in the literature, studies on similar compounds provide some insights. For example, a study on pyrazole derivatives, which are structurally similar to oxadiazoles, discussed their potential for direct nitrosation .

Scientific Research Applications

Chemical Reactions and Synthesis

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole and related compounds have been studied extensively for their unique chemical reactions. For instance, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole has been investigated, leading to the formation of tertiary amines and the ring fission of the oxadiazole system (Jäger et al., 2002). Similarly, research has been conducted on the synthesis of new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, showcasing the versatility of these compounds in organic synthesis (Abbas et al., 2017).

Antioxidant Properties

A study revealed the potential antioxidant properties of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, indicating its potential in mitigating oxidation and inducing endogenous defense systems (Shehzadi et al., 2018).

Antibacterial Activity

The antibacterial activity of various oxadiazole derivatives has been explored. Compounds like {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones have shown significant activity against bacteria such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2010).

Cytotoxicity and Tubulin Inhibition

Research on 1,3,4-oxadiazole analogues, structurally related to these compounds, has highlighted their cytotoxicity and tubulin inhibition, suggesting potential in cancer treatment (Ahsan et al., 2017).

α-Glucosidase Inhibition

N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide have shown promising α-glucosidase inhibitory potential, indicating their possible use in managing diabetes (Iftikhar et al., 2019).

Corrosion Inhibition

Oxadiazole derivatives have been investigated for their role in preventing mild steel dissolution, demonstrating the versatility of these compounds in industrial applications (Kalia et al., 2020).

Monoamine Oxidase Inhibition

A derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been tested as an inhibitor of human monoamine oxidase A and B, showing potential therapeutic benefits for neurodegenerative disorders (Efimova et al., 2023).

Future Directions

While specific future directions for the study of 5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole are not mentioned in the literature, a study on nitrosated pharmaceuticals suggests that incorporating a nitrosation assay procedure into high-resolution supercritical fluid chromatography (SFC)–mass spectrometry screening could be a useful approach in drug development .

properties

IUPAC Name

5-(1-chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c1-7(12)11-14-10(15-16-11)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWSADFIBLTCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Chloroethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole

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